molecular formula C20H22N4O3S B11273157 3-((3,5-dimethoxybenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((3,5-dimethoxybenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11273157
M. Wt: 398.5 g/mol
InChI Key: QMXDKLMWNWNXBE-UHFFFAOYSA-N
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Description

3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by the presence of methoxyphenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,5-DIMETHOXYPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is unique due to its specific combination of methoxyphenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

3-[(3,5-dimethoxyphenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C20H22N4O3S/c1-25-16-6-4-15(5-7-16)23-8-9-24-19(23)21-22-20(24)28-13-14-10-17(26-2)12-18(11-14)27-3/h4-7,10-12H,8-9,13H2,1-3H3

InChI Key

QMXDKLMWNWNXBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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